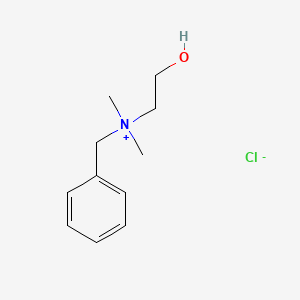

Benzyl(2-hydroxyethyl)dimethylammonium chloride

Descripción general

Descripción

Benzyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C11H18ClNO. It is commonly used in various industrial and research applications due to its surfactant properties and ability to act as a phase transfer catalyst .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl(2-hydroxyethyl)dimethylammonium chloride can be synthesized through the reaction of benzyl chloride with dimethylaminoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the product through crystallization or distillation to achieve a high-purity compound .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with reactions typically occurring at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

BHDAC is utilized in the pharmaceutical industry primarily for its antimicrobial properties. It acts as a preservative in various formulations, enhancing the shelf life and safety of products.

Case Study: Antimicrobial Efficacy

A study demonstrated that BHDAC exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, showing potent activity at low concentrations. This property makes it an ideal candidate for inclusion in topical antiseptics and disinfectants used in clinical settings.

Agricultural Uses

In agriculture, BHDAC serves as a plant growth regulator and a pesticide formulation ingredient. Its surfactant properties enhance the dispersion and absorption of active ingredients in herbicides and fungicides.

Case Study: Enhanced Pesticide Efficacy

Research indicated that when BHDAC was combined with conventional herbicides, it improved the efficacy of weed control by increasing the penetration of the herbicide into plant tissues. This synergistic effect allows for reduced application rates while maintaining effectiveness, thereby promoting sustainable agricultural practices.

Industrial Applications

BHDAC is also employed in various industrial applications due to its surfactant properties. It is used in formulations for cleaning agents, textile treatments, and as a dispersant in paint formulations.

Data Table: Industrial Applications of BHDAC

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cleaning Agents | Disinfectants and surface cleaners | Effective against bacteria and viruses |

| Textile Industry | Fabric softeners and dyeing agents | Improves dye uptake and fabric feel |

| Paint Industry | Paint dispersants | Enhances stability and application properties |

Safety and Environmental Impact

While BHDAC has numerous beneficial applications, its safety profile is crucial for its use. Studies have shown that it can cause skin irritation and respiratory issues upon exposure; therefore, proper handling procedures must be implemented.

Regulatory Considerations

The compound is subject to regulatory scrutiny due to its potential environmental impacts. It is essential for manufacturers to comply with safety guidelines to minimize risks associated with its use.

Mecanismo De Acción

The mechanism of action of benzyl(2-hydroxyethyl)dimethylammonium chloride involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and facilitating the transport of molecules across the membrane. This property makes it useful in various applications, including drug delivery and cell culture studies .

Comparación Con Compuestos Similares

Similar Compounds

Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant properties.

Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.

Dodecyltrimethylammonium Chloride: Commonly used in detergents and fabric softeners.

Uniqueness

Benzyl(2-hydroxyethyl)dimethylammonium chloride is unique due to its specific structure, which combines the properties of a benzyl group with a hydroxyethyl group. This combination enhances its ability to interact with both hydrophobic and hydrophilic environments, making it a versatile compound in various applications .

Actividad Biológica

Benzyl(2-hydroxyethyl)dimethylammonium chloride (BHE-DMAC) is a quaternary ammonium compound (QAC) known for its antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BHE-DMAC has the molecular formula CHClNO. It is characterized by a benzyl group and two hydroxyethyl groups attached to a dimethylammonium moiety, making it a cationic surfactant with potential applications in various fields, including medicine and sanitation.

Antimicrobial Activity

1. Mechanisms of Action

BHE-DMAC exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanisms include:

- Membrane Disruption : BHE-DMAC binds to the phospholipids and proteins in microbial cell membranes, leading to increased permeability and leakage of vital cellular components .

- Cationic Interaction : The positively charged ammonium group interacts with negatively charged bacterial membranes, facilitating entry into the cell and disrupting metabolic functions .

2. Efficacy Against Microorganisms

Research indicates that BHE-DMAC is effective against various pathogens:

- Gram-positive bacteria : Exhibits higher efficacy due to the structural composition of their cell walls.

- Gram-negative bacteria : While generally more resilient to QACs, studies show that BHE-DMAC retains significant activity against species like Escherichia coli and Pseudomonas aeruginosa.

Comparative Studies

A comparative analysis of BHE-DMAC with other quaternary ammonium compounds reveals its superior performance in certain contexts:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 12.5 | 25 | Antibacterial |

| Benzalkonium chloride | 25 | 50 | Antibacterial |

| Dodecyl dimethyl ammonium chloride | 15 | 30 | Antifungal |

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of selected QACs against common pathogens.

Case Studies

Case Study 1: Efficacy in Hard Water

A study evaluated the performance of BHE-DMAC in hard water conditions, demonstrating that it maintains high antimicrobial efficacy compared to other disinfectants. The presence of organic matter did not significantly reduce its effectiveness, making it suitable for diverse cleaning applications .

Case Study 2: Application in Biomedical Materials

Research highlighted the incorporation of BHE-DMAC into biomedical materials, enhancing their antibacterial properties. The compound's ability to reduce biofilm formation on surfaces was particularly noted, indicating its potential for use in medical devices .

Safety and Environmental Impact

While BHE-DMAC shows promising antimicrobial properties, concerns regarding its safety profile have been raised:

- Cytotoxicity : Some studies report cytotoxic effects at high concentrations, necessitating careful consideration in applications involving human tissues .

- Environmental Concerns : QACs, including BHE-DMAC, have been linked to ecological toxicity, particularly affecting aquatic organisms at elevated concentrations .

Propiedades

IUPAC Name |

benzyl-(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18NO.ClH/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPDFKWZQURWCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992945 | |

| Record name | N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7221-40-1 | |

| Record name | Benzyl(2-hydroxyethyl)dimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7221-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl(2-hydroxyethyl)dimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007221401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(2-hydroxyethyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.